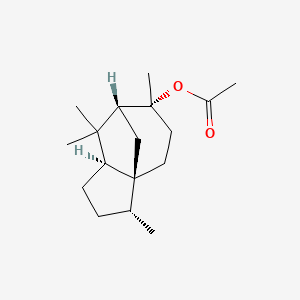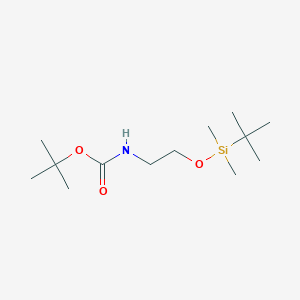
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate" is a chemical species that is part of a broader class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including as intermediates in organic synthesis and as protecting groups for amines and alcohols .
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve various strategies, including the transformation of amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) into silyl carbamates . The use of tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2 has been reported for such transformations . Additionally, the synthesis of related carbamates has been achieved through reactions such as iodolactamization, which is a key step in the enantioselective synthesis of certain carbamate derivatives .
Molecular Structure Analysis
The molecular structure of carbamates can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, reveals a cis conformation of the urethane linkage and the formation of dimers through hydrogen bonding . Similarly, the molecular and crystal structure of other carbamate derivatives has been stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including enzymatic kinetic resolution, which can lead to the formation of optically pure enantiomers . The enzymatic process can exhibit high enantioselectivity, as demonstrated by the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B) . Other reactions include C-H amination reactions catalyzed by dirhodium(II) to prepare oxazolidinones from carbamate precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The stability of the tert-butyldimethylsilyl group makes it a useful protecting group for hydroxyl functionalities, as it is stable under various conditions but can be removed selectively when desired . The reactivity of carbamates with electrophiles and organometallics can lead to the formation of various compounds, including N-(Boc)hydroxylamines . Furthermore, the synthesis of tert-butyl carbamates can be optimized for high yields, as demonstrated in the synthesis of an important intermediate for biologically active compounds10.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate has been studied for its potential in synthesizing various biologically active compounds. For instance, it's used in the synthesis of novel ureas and phenyl N-substituted carbamates, which have shown significant antiarrhythmic and hypotensive properties. One compound, 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, exhibited strong hypotensive action, while others demonstrated antiarrhythmic activity comparable to the drug Propranolol (Chalina, Staneva, & Chakarova, 1998).
Intermolecular Cycloaddition in Chemical Synthesis
Ethyl glyoxylate O-tert-butyldimethylsilyloxime, closely related to tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate, is used in chemical synthesis. It undergoes intermolecular cycloaddition with alkenes in the presence of BF 3 ·OEt 2 to produce 3-(ethoxy-carbonyl)isoxazolidines, which are useful in various chemical applications (Tamura et al., 2007).
Crystal Structure Analysis
The crystal structure of compounds related to tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate has been analyzed to understand its molecular configuration. For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, synthesized from tert-butyl 2-(isobutylamino)ethylcarbamate, has been studied for its intramolecular hydrogen bonding and crystal packing (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Development of Novel Compounds
This chemical is also involved in the development of new compounds with potential pharmaceutical applications. For instance, tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, have been synthesized and analyzed for their molecular structures and intermolecular hydrogen-bond connectivity, which is crucial for their pharmacological properties (Howie et al., 2011).
Wirkmechanismus
Target of Action
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is a complex organic compoundSimilar compounds like tert-butyldimethylsilyl ethers are often used as protecting groups in organic synthesis . They are known to protect reactive hydroxyl groups from unwanted reactions during a synthetic process .
Mode of Action
The compound likely interacts with its targets by forming a protective shell around the reactive sites, preventing them from undergoing unwanted reactions . This is achieved through a process known as silylation, where the silyl group (in this case, the tert-butyldimethylsilyl group) is attached to the oxygen atom of the hydroxyl group .
Biochemical Pathways
In the context of organic synthesis, the use of this compound as a protecting group can influence multiple synthetic pathways by controlling the reactivity of certain functional groups .
Result of Action
The primary result of the action of Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate is the protection of reactive sites on a molecule, preventing unwanted reactions and allowing for more controlled and selective chemical transformations .
Action Environment
The action of Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the silyl ether, removing the protecting group . Therefore, reactions involving this compound are typically carried out under anhydrous (water-free) conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLZZERSZRZSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456315 |
Source


|
| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate | |
CAS RN |
203738-69-6 |
Source


|
| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

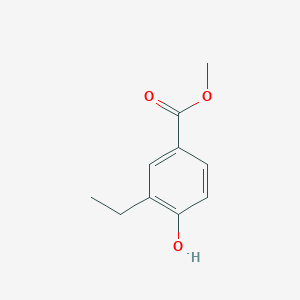
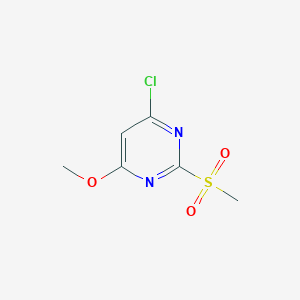
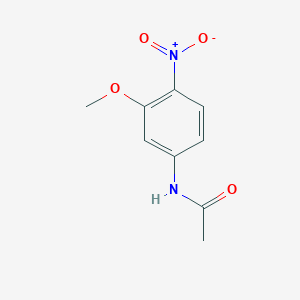
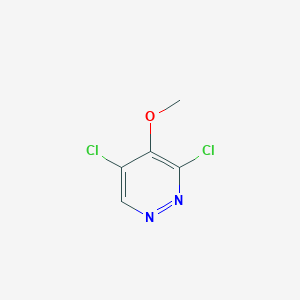
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)


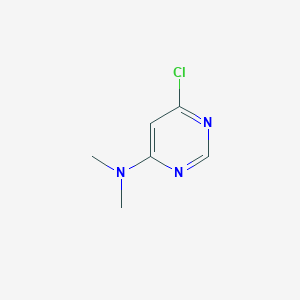
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
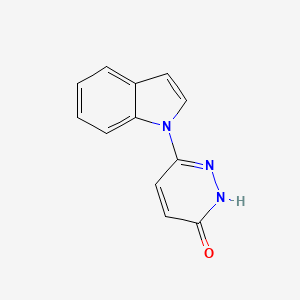

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
